molecular formula C15H14BrClO B1449372 p-Bromobenzhydryl 2-Chloroethyl Ether CAS No. 71783-98-7

p-Bromobenzhydryl 2-Chloroethyl Ether

Cat. No. B1449372
CAS RN: 71783-98-7
M. Wt: 325.63 g/mol
InChI Key: MYEKQAWCNLJISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Bromobenzhydryl 2-Chloroethyl Ether, also known as Brallobarbital, is a biochemical used for proteomics research . It is a barbiturate derivative that belongs to the sedative and hypnotic class of drugs.


Molecular Structure Analysis

The molecular formula of p-Bromobenzhydryl 2-Chloroethyl Ether is C15H14BrClO, and its molecular weight is 325.63 .

Scientific Research Applications

Synthesis and Derivatives

  • Methyl N-(2-Oxy-5-bromobenzhydryl)glycine, a derivative of p-Bromobenzhydryl 2-Chloroethyl Ether, has been synthesized and studied for its psychopharmacological activity, showing potential for further research in medicinal chemistry (Voronina et al., 2004).

Environmental Impact and Degradation

  • Polybrominated diphenyl ethers (PBDEs), chemically related to p-Bromobenzhydryl 2-Chloroethyl Ether, are identified as environmental concerns due to their global distribution and bioaccumulating properties. Studies on their photochemical degradation and environmental fate have been conducted (Eriksson et al., 2004).
  • There is increasing concern over the toxicity and environmental distribution of various brominated compounds used as flame retardants. The ecological and environmental impact of these compounds, including PBDEs, has been reviewed, assessing their occurrence, source, fate, and toxicology (D’Silva et al., 2004).

Toxicological Studies

  • Brominated flame retardants like PBDEs have been studied for potential developmental neurotoxic effects. Exposure to these compounds can cause permanent aberrations in spontaneous behavior and affect learning and memory functions, indicating the need for cautious use and disposal (Eriksson et al., 2001).

Analytical Chemistry and Detection

  • Techniques for the determination of PBDEs and polybrominated dibenzo-p-dioxins/dibenzofurans in various samples, including marine products, have been developed. This aids in understanding the levels of these compounds in the environment and food sources (Ashizuka et al., 2005).

properties

IUPAC Name

1-bromo-4-[2-chloroethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEKQAWCNLJISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Bromobenzhydryl 2-Chloroethyl Ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Bromobenzhydryl 2-Chloroethyl Ether
Reactant of Route 2
Reactant of Route 2
p-Bromobenzhydryl 2-Chloroethyl Ether
Reactant of Route 3
Reactant of Route 3
p-Bromobenzhydryl 2-Chloroethyl Ether
Reactant of Route 4
Reactant of Route 4
p-Bromobenzhydryl 2-Chloroethyl Ether
Reactant of Route 5
Reactant of Route 5
p-Bromobenzhydryl 2-Chloroethyl Ether
Reactant of Route 6
Reactant of Route 6
p-Bromobenzhydryl 2-Chloroethyl Ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.